Cas no 933219-17-1 (N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)

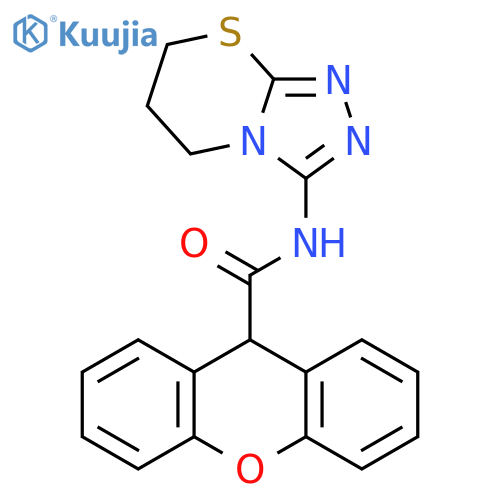

933219-17-1 structure

商品名:N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide

CAS番号:933219-17-1

MF:C19H16N4O2S

メガワット:364.420942306519

CID:6441892

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide

- 9H-Xanthene-9-carboxamide, N-(6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3]thiazin-3-yl)-

-

- インチ: 1S/C19H16N4O2S/c24-17(20-18-21-22-19-23(18)10-5-11-26-19)16-12-6-1-3-8-14(12)25-15-9-4-2-7-13(15)16/h1-4,6-9,16H,5,10-11H2,(H,20,21,24)

- InChIKey: OBQUAVZHJQFBQG-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2N3CCCSC3=NN=2)=O)C2=C(C=CC=C2)OC2=C1C=CC=C2

じっけんとくせい

- 密度みつど: 1.52±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.71±0.20(Predicted)

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2080-0139-10μmol |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-5mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-20mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-15mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-2mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-4mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-5μmol |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-3mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-25mg |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2080-0139-2μmol |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-9H-xanthene-9-carboxamide |

933219-17-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

933219-17-1 (N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量